REACTION_CXSMILES
|
[C:1]1([CH:9]=[C:7]([OH:8])[CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].C1(=O)[O:14][CH2:13][CH2:12]O1>[Br-].C([N+](CC)(CC)CC)C.CN(C=O)C>[OH:2][CH2:1][CH2:3][O:2][C:1]1[CH:9]=[C:7]([O:8][CH2:6][CH2:4][OH:5])[CH:6]=[C:4]([O:5][CH2:12][CH2:13][OH:14])[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC(O)=C1
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified on a silica gel chromatography column
|
Type
|
ADDITION
|
Details
|
a mixture of methylene chloride and acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOC1=CC(=CC(=C1)OCCO)OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |